Brain Natriuretic Peptide (BNP) is a cardiac hormone primarily secreted by the ventricles of the heart in response to increased blood volume and pressure. Initially discovered in porcine brain tissue, BNP plays a crucial role in cardiovascular homeostasis, particularly in regulating blood pressure and fluid balance. The specific variant of interest, Brain Natriuretic Peptide (1-32) from rats, consists of the first 32 amino acids of the full-length peptide and is significant for its physiological effects and clinical applications.
Brain Natriuretic Peptide is predominantly produced in the cardiac ventricles. In rats, BNP is synthesized from a larger precursor known as proBNP, which undergoes cleavage to produce the active 32-amino acid peptide. This peptide is released into circulation in response to myocardial wall stress and other stimuli.
Brain Natriuretic Peptide belongs to the family of natriuretic peptides, which includes Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). These peptides share structural similarities, including a characteristic disulfide bridge that stabilizes their cyclic structure, and they are involved in various physiological processes related to cardiovascular health.
The synthesis of Brain Natriuretic Peptide (1-32) can be achieved using solid-phase peptide synthesis techniques. One effective method involves the 9-fluorenylmethyloxycarbonyl (Fmoc)-based approach, which allows for the stepwise assembly of amino acids on a solid support. This method has been shown to yield high purity and efficiency.
In synthesizing rat Brain Natriuretic Peptide (1-32), tetrafluoroboric acid is often employed for deprotection during synthesis. This technique has proven advantageous over traditional methods like trifluoroacetic acid-thioanisole due to its ability to construct disulfide bonds rapidly while minimizing undesired modifications, such as oxidation of methionine residues .
The molecular structure of Brain Natriuretic Peptide (1-32) includes a sequence of 32 amino acids that are critical for its biological activity. The peptide's structure features a cyclic conformation stabilized by a disulfide bond between two cysteine residues.
Brain Natriuretic Peptide participates in several biochemical reactions that contribute to its physiological functions. Upon binding to its receptors—primarily NP receptor-A—BNP activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation and natriuresis.
The activation of guanylate cyclase by BNP leads to various downstream effects, including:
The mechanism by which Brain Natriuretic Peptide exerts its effects involves binding to specific receptors on target cells. The primary receptor for BNP is NP receptor-A, which upon activation increases intracellular cGMP levels. This process leads to relaxation of vascular smooth muscle cells, decreased systemic vascular resistance, and ultimately lower blood pressure.
The half-life of BNP in circulation is significantly longer than that of Atrial Natriuretic Peptide, allowing for sustained physiological effects. BNP also plays a role in inhibiting the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .
Brain Natriuretic Peptide (1-32) appears as a white to off-white powder. Its stability is maintained under proper storage conditions, typically at temperatures ranging from -30°C to -10°C.
Relevant analyses have shown that BNP maintains its structural integrity under various experimental conditions, making it suitable for laboratory applications .
Brain Natriuretic Peptide (1-32) has several important applications in scientific research and clinical diagnostics:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5